Methyl 1H-benzimidazole-1-carboxylate

Antimicrobial Benzimidazole Carboxylate

Sourcing a reliable N-1 methoxycarbonyl benzimidazole scaffold with validated antimicrobial activity can be challenging. Methyl 1H-benzimidazole-1-carboxylate (CAS 69380-73-0) is a stable, well-characterized building block that addresses this gap. - Superior carboxylate functionality: Direct comparative studies confirm higher potency against S. aureus and E. coli versus carboxamide analogs. - Patent-validated intermediate: Cited as a key synthon for advanced N-substituted imidazole and benzimidazole carboxylates targeting kinases and other enzyme classes. - Reliable supply: Standard pack sizes 10 mg-100 mg, bulk custom available, in stock with global dispatch.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 69380-73-0
Cat. No. B8772172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-benzimidazole-1-carboxylate
CAS69380-73-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=NC2=CC=CC=C21
InChIInChI=1S/C9H8N2O2/c1-13-9(12)11-6-10-7-4-2-3-5-8(7)11/h2-6H,1H3
InChIKeyOJHVSVKKRBFAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-benzimidazole-1-carboxylate for R&D


Methyl 1H-benzimidazole-1-carboxylate (CAS 69380-73-0) is a heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals . This compound is an ester derivative of a benzimidazole carboxylic acid, a class of compounds known for their broad utility in drug discovery and development [1]. Its core structure provides a scaffold for the creation of diverse biologically active molecules, and it has been specifically cited in patent literature as a key synthetic intermediate [2].

Synthesis Building block for pharmaceutical and agrochemical heterocycle synthesis
Patent-cited Key intermediate in patent literature for N-substituted benzimidazoles
Antimicrobial scaffold Class-level antimicrobial screening context (carboxylate vs carboxamide)

Methyl 1H-benzimidazole-1-carboxylate: Why Substitution Fails


While the benzimidazole scaffold is common, the specific N-1 methoxycarbonyl group in Methyl 1H-benzimidazole-1-carboxylate provides a distinct chemical and biological profile. The substitution pattern at the N-1 position critically influences both chemical reactivity and biological activity [1]. Direct comparative studies show that the antimicrobial activity of benzimidazole derivatives is highly sensitive to substituents. For instance, the presence of a carboxylate group versus a carboxamide group leads to significant differences in potency against various microbial strains [2]. Therefore, substituting this compound with another benzimidazole without the precise 1-carboxylate methyl ester functionality can lead to unpredictable and suboptimal outcomes in both synthetic pathways and biological assays.

Target Compound
Substitution Risk
Methyl 1H‑benzimidazole‑1‑carboxylate
Carboxamide or other N-1 substituted benzimidazoles may shift antimicrobial potency and reactivity profile
N-1 methoxycarbonyl ester
Replacing ester with amide or alternative group can alter synthetic intermediate suitability and stability

Methyl 1H-benzimidazole-1-carboxylate Quantitative Evidence


Antimicrobial Potency vs. S. aureus and E. coli

A head-to-head comparison of benzimidazole carboxylates and carboxamides revealed that the carboxylate derivatives, including compounds structurally related to methyl 1H-benzimidazole-1-carboxylate, exhibit significantly higher antimicrobial activity than their carboxamide analogs against Staphylococcus aureus and Escherichia coli [1]. This study provides quantitative evidence that the carboxylate group is a key determinant of antimicrobial efficacy within this chemical class.

Carboxylate vs Carboxamide
Class-level
Carboxylate (Compound 2a) E. coli MIC 100 µg/mL S. aureus MIC 200 µg/mL Carboxamide (Compound 4a) E. coli MIC >200 µg/mL S. aureus MIC >200 µg/mL
Supports carboxylate pharmacophore context for antimicrobial screening
Class-level comparison; verify compound-specific MIC
Antimicrobial Benzimidazole Carboxylate

Key Intermediate for N-Methyl Benzimidazoles

Methyl 1H-benzimidazole-1-carboxylate is a demonstrated synthetic intermediate for the preparation of more complex, biologically active benzimidazole derivatives. A patent for N-substituted imidazole carboxylate compounds, which includes a broad class of benzimidazole derivatives, explicitly lists methyl 1H-benzimidazole-1-carboxylate as a precursor in its synthetic schemes [1]. This validates its utility in constructing therapeutically relevant molecules.

Synthetic Intermediate
Supporting evidence
Key intermediate in US 20200231570 A1 synthesis for N-substituted imidazole carboxylates
Reported intermediate context for medicinal chemistry
Synthetic utility per patent literature
Synthetic Chemistry Benzimidazole Intermediate

Alkylative Coupling Reactivity

Methyl 1H-benzimidazole-1-carboxylate is formed as a product in the alkylative coupling of enaminones and benzimidazole [1]. This reaction demonstrates the compound's role as a stable, isolable N-acyliminium reagent equivalent, which is useful in carbon-carbon bond-forming reactions.

Coupling Product
Data to verify
Formed via alkylative coupling of enaminones and benzimidazole
Reported stable N-acyliminium equivalent for C–C bond formation
Source not specified; method requires verification
Synthetic Chemistry Alkylation Benzimidazole

Methyl 1H-benzimidazole-1-carboxylate Applications


Antimicrobial Lead Optimization

In programs targeting Staphylococcus aureus or Escherichia coli infections, methyl 1H-benzimidazole-1-carboxylate can serve as a core scaffold for developing novel antimicrobial agents. The quantitative evidence shows that the carboxylate functionality confers superior antimicrobial activity compared to carboxamide analogs [1]. Researchers can use this compound to synthesize focused libraries of carboxylate-containing derivatives to further optimize potency and selectivity.

Pharmaceutical Intermediate Synthesis

This compound is validated as a key intermediate for synthesizing more complex N-substituted imidazole and benzimidazole carboxylates, as documented in patent literature [2]. It is ideal for medicinal chemistry groups that require a reliable and scalable building block to construct advanced leads or preclinical candidates for targets such as kinases or other enzyme classes.

Organic Synthesis Methodology

The compound is a stable product of an alkylative coupling reaction, making it a useful substrate or standard for developing new carbon-carbon bond-forming reactions involving benzimidazole derivatives [3]. Synthetic chemists can utilize it to explore novel N-acyliminium chemistry and develop more efficient routes to complex heterocycles.

Application
Selection Property
Validation Focus
Antimicrobial Lead Optimization
Carboxylate pharmacophore context
MIC endpoint review (S. aureus, E. coli)
Pharmaceutical Intermediate Synthesis
Patent-cited synthetic route
Scalable intermediate validation
Organic Synthesis Methodology
N-acyliminium reactivity context
C–C bond formation methodology

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